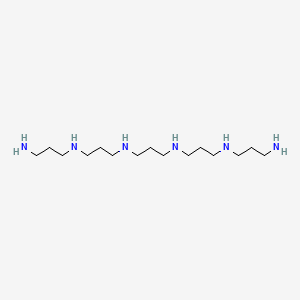
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride typically involves the reaction of specific amines with isocyanates or phosgene equivalents. One common method includes the use of bis(trichloromethyl) carbonate (BTC) or triphosgene as a safer alternative to phosgene . The reaction conditions are generally mild, and the process can be carried out at room temperature with triethylamine as a reducing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and safety. The use of triphosgene and triethylamine allows for the production of the compound in good yields with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve standard laboratory techniques and equipment .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other urea derivatives such as N-substituted ureas and diaryl ureas . These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
64039-26-5 |
|---|---|
Formule moléculaire |
C7H18Cl2N6OS2 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
2-(2-carbamimidoylsulfanylethylcarbamoylamino)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H16N6OS2.2ClH/c8-5(9)15-3-1-12-7(14)13-2-4-16-6(10)11;;/h1-4H2,(H3,8,9)(H3,10,11)(H2,12,13,14);2*1H |
Clé InChI |
XXLKICATUGWSRY-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(=N)N)NC(=O)NCCSC(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


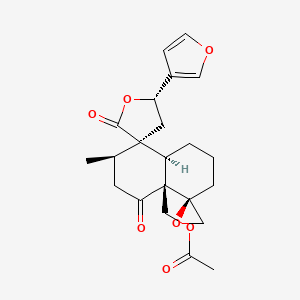
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
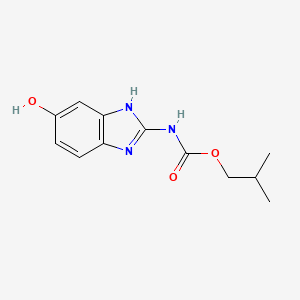
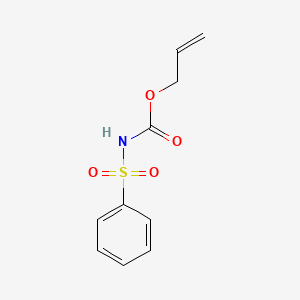
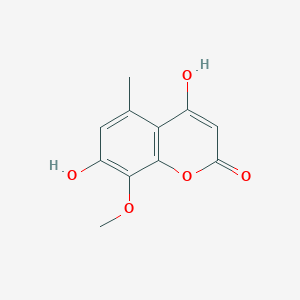
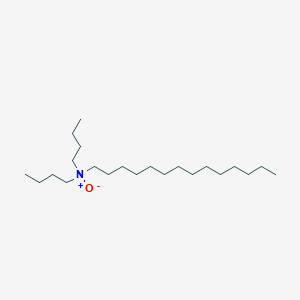
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
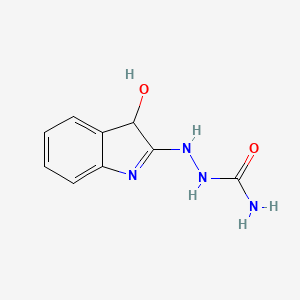
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

methanone](/img/structure/B14501827.png)
